molecular formula C16H14O2 B7935948 5-(Naphthalen-1-yl)cyclohexane-1,3-dione CAS No. 144128-68-7

5-(Naphthalen-1-yl)cyclohexane-1,3-dione

Cat. No. B7935948
CAS RN: 144128-68-7
M. Wt: 238.28 g/mol
InChI Key: IZEHHBMFESZNIS-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Naphthalen-1-yl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Naphthalen-1-yl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In the synthesis of heterocyclic compounds, this compound plays a role in forming complex structures with potential applications in optoelectronic devices and pharmaceuticals. For example, its derivatives have been used in the synthesis of push-pull chromophores, which are essential for optoelectronic applications due to their solvatochromic behavior and significant red-shift in the intramolecular charge transfer band (Pigot et al., 2019).

  • It has been used in the synthesis of donor-acceptor substituted molecules, which are significant for their photophysical properties. Such molecules find their applications in materials science, particularly in the development of new materials with unique electronic and optical properties (Altmayer et al., 2001).

  • The compound is involved in the synthesis of functionalized indole-1-oxide derivatives. These derivatives have pharmaceutical significance, as they can be converted into compounds relevant for medical applications (He et al., 2019).

  • Its derivatives are also being investigated for their potential in antimicrobial and anticancer activities. This includes studying the effects of cyclohexane-1,3-dione derivatives on microbial organisms and cancer cells, highlighting the biomedical potential of these compounds (Chinnamanayakar et al., 2019).

  • Additionally, 5-(Naphthalen-1-yl)cyclohexane-1,3-dione based compounds are being explored for their use in sensing applications. This involves the development of chemosensors for transition metal ions, demonstrating the versatility of these compounds in chemical detection and analysis (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

5-naphthalen-1-ylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEHHBMFESZNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440396
Record name 5-(Naphthalen-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-1-yl)cyclohexane-1,3-dione

CAS RN

144128-68-7
Record name 5-(1-Naphthalenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Naphthalen-1-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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